molecular formula C3H7NO2 B148198 2-(Methylazaniumyl)acetate CAS No. 68411-97-2

2-(Methylazaniumyl)acetate

Cat. No.: B148198
CAS No.: 68411-97-2
M. Wt: 89.09 g/mol
InChI Key: FSYKKLYZXJSNPZ-UHFFFAOYSA-N
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Description

It exists as a solid, is soluble in water, and is a moderately acidic compound based on its pKa . Sarcosine is naturally occurring and can be found in muscles and other body tissues. It is also a metabolite in the degradation pathway of glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarcosine can be synthesized through the methylation of glycine using formaldehyde and hydrogen cyanide. The reaction typically involves the following steps:

    Methylation of Glycine: Glycine reacts with formaldehyde and hydrogen cyanide to form N-methylglycine nitrile.

    Hydrolysis: The nitrile is then hydrolyzed to produce sarcosine.

Industrial Production Methods

Industrial production of sarcosine involves the same basic steps but is optimized for large-scale production. The process includes:

    Reacting Glycine with Formaldehyde: This step is carried out in a controlled environment to ensure the complete conversion of glycine.

    Hydrolysis of Nitrile: The nitrile intermediate is hydrolyzed under acidic or basic conditions to yield sarcosine.

Chemical Reactions Analysis

Types of Reactions

Sarcosine undergoes various chemical reactions, including:

    Oxidation: Sarcosine can be oxidized to glycine by sarcosine oxidase.

    Reduction: It can be reduced to N-methylglycine.

    Substitution: Sarcosine can participate in substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Sarcosine oxidase is commonly used for the oxidation of sarcosine to glycine.

    Reduction: Reducing agents like sodium borohydride can be used to reduce sarcosine to N-methylglycine.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products

    Oxidation: Glycine

    Reduction: N-methylglycine

    Substitution: Various substituted sarcosine derivatives

Scientific Research Applications

Sarcosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Sarcosine is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: It has been investigated for its potential role in cancer diagnosis and treatment, particularly in prostate cancer.

    Industry: Sarcosine is used in the production of biodegradable surfactants and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Sarcosine exerts its effects through various mechanisms:

    Enzymatic Reactions: It is involved in enzymatic reactions where it is converted to glycine by sarcosine oxidase.

    Metabolic Pathways: Sarcosine is a key intermediate in the metabolism of choline and methionine.

    Molecular Targets: It interacts with various enzymes and receptors in the body, influencing metabolic and signaling pathways.

Comparison with Similar Compounds

Sarcosine is similar to other amino acid derivatives such as:

    Glycine: Both are amino acids, but sarcosine has a methyl group attached to the nitrogen atom.

    N-methylglycine: Sarcosine is the N-methylated form of glycine.

    Dimethylglycine: Sarcosine can be further methylated to form dimethylglycine.

Uniqueness

Sarcosine is unique due to its role as an intermediate in the metabolism of choline and methionine and its potential as a biomarker for certain diseases, particularly prostate cancer .

Properties

IUPAC Name

2-(methylamino)acetic acid
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InChI

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)
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InChI Key

FSYKKLYZXJSNPZ-UHFFFAOYSA-N
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Canonical SMILES

CNCC(=O)O
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Molecular Formula

C3H7NO2
Record name SARCOSINE
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Related CAS

25951-24-0, Array, 61791-59-1 (hydrochloride salts)
Record name Glycine, N-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID1047025
Record name N-Methylglycine
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Molecular Weight

89.09 g/mol
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Physical Description

Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid
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Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL
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Vapor Pressure

0.00000017 [mmHg]
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CAS No.

107-97-1, 25951-24-0, 68411-97-2
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Melting Point

406 °F (Decomposes) (NTP, 1992), 208 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylazaniumyl)acetate
Reactant of Route 2
2-(Methylazaniumyl)acetate
Reactant of Route 3
2-(Methylazaniumyl)acetate
Reactant of Route 4
2-(Methylazaniumyl)acetate
Reactant of Route 5
2-(Methylazaniumyl)acetate
Reactant of Route 6
2-(Methylazaniumyl)acetate

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